molecular formula C7H13NO B13093027 3-(Pyrrolidin-1-yl)propanal CAS No. 127554-91-0

3-(Pyrrolidin-1-yl)propanal

Cat. No.: B13093027
CAS No.: 127554-91-0
M. Wt: 127.18 g/mol
InChI Key: SUDOFTVBCPEFQK-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)propanal is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of a pyrrolidine ring attached to a propanal group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pyrrolidin-1-yl)propanal can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of palladium on carbon as a catalyst is common, and the reaction is conducted at elevated temperatures to accelerate the process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: 3-(Pyrrolidin-1-yl)propanoic acid.

    Reduction: 3-(Pyrrolidin-1-yl)propanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

3-(Pyrrolidin-1-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrolidine ring can also interact with biological receptors, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-yl)propanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-(Pyrrolidin-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    Pyrrolidine: The parent compound without the propanal group.

Uniqueness

3-(Pyrrolidin-1-yl)propanal is unique due to the presence of both the pyrrolidine ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

127554-91-0

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-pyrrolidin-1-ylpropanal

InChI

InChI=1S/C7H13NO/c9-7-3-6-8-4-1-2-5-8/h7H,1-6H2

InChI Key

SUDOFTVBCPEFQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC=O

Origin of Product

United States

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